ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring:
- Pyrroloquinoxaline core: A fused bicyclic system with an amino group at position 2 and a 4-methylphenyl substituent at position 1.
- Benzothiophene moiety: A partially hydrogenated (4,5,6,7-tetrahydro) benzothiophene ring with an ethyl ester at position 3.
- Amide linkage: Connects the pyrroloquinoxaline carbonyl group to the benzothiophene amino group.
Properties
Molecular Formula |
C29H27N5O3S |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
ethyl 2-[[2-amino-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H27N5O3S/c1-3-37-29(36)22-18-8-4-7-11-21(18)38-28(22)33-27(35)23-24-26(32-20-10-6-5-9-19(20)31-24)34(25(23)30)17-14-12-16(2)13-15-17/h5-6,9-10,12-15H,3-4,7-8,11,30H2,1-2H3,(H,33,35) |
InChI Key |
RJVYZOZXEWOADC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=C(C=C6)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple stepsCommon reagents used in these reactions include anhydrous aluminum chloride, ethyl acetate, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a valuable building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways.
Table 1: Synthetic Applications
| Application Area | Description |
|---|---|
| Building Block | Used in synthesizing derivatives for further chemical exploration. |
| Reaction Mechanisms | Helps elucidate pathways in organic synthesis. |
Biology
The compound has been investigated for its biochemical properties and potential as an inhibitor in various biological pathways. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for further biological studies.
Case Study: Inhibition of Enzymatic Activity
Research has indicated that derivatives of this compound can inhibit certain enzymes involved in cancer pathways, thereby showcasing its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is explored for its antimicrobial and anticancer properties. Preliminary studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines.
| Activity Type | Observed Effect |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria. |
| Anticancer | Induces apoptosis in cancer cell lines. |
Industry
In industrial applications, this compound is being evaluated for the development of novel materials and dyes due to its unique structural characteristics. The potential for use in organic electronics and photonic devices is also under investigation.
Table 3: Industrial Applications
| Application Area | Description |
|---|---|
| Material Science | Development of advanced materials with specific optical properties. |
| Organic Electronics | Potential use in the fabrication of organic light-emitting diodes (OLEDs). |
Mechanism of Action
The mechanism of action of ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrrolo[2,3-b]quinoxaline core distinguishes it from analogs with other fused heterocycles:
Substituent Variations
Substituents critically influence solubility, bioavailability, and target affinity:
Key Insight : Ethyl esters balance lipophilicity and hydrolysis rates, whereas heptyl esters () may prolong half-life but reduce solubility.
Biological Activity
Ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrroloquinoxaline derivatives that have been studied for their pharmacological properties, particularly in cancer therapy and as antiviral agents.
The molecular formula of this compound is , with a molecular weight of 346.39 g/mol. Its structural characteristics include multiple functional groups conducive to biological activity, such as amine and carbonyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.39 g/mol |
| LogP | 3.935 |
| Water Solubility (LogSw) | -4.27 |
| pKa | 17.06 (acid), 2.93 (base) |
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline derivatives exhibit significant anticancer activity. For instance, quinoxaline derivatives have shown promising results against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) . The mechanism of action often involves the inhibition of critical kinases involved in tumor growth and proliferation.
In vitro assays demonstrated that certain derivatives could inhibit cell proliferation effectively, with IC50 values in the nanomolar range . The presence of the pyrrole and quinoxaline moieties enhances their interaction with biological targets, making them viable candidates for further development in oncology.
Antiviral Activities
The antiviral potential of related compounds has also been explored. Ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline derivatives are included in libraries screened for antiviral properties . These compounds may disrupt viral replication mechanisms or interfere with host cell pathways exploited by viruses.
Study on Quinoxaline Derivatives
A study focused on the synthesis and biological evaluation of quinoxaline derivatives revealed that modifications at specific positions significantly influenced their activity against cancer cells . The study highlighted the importance of substituents on the quinoxaline ring in enhancing cytotoxicity and selectivity towards cancerous cells while minimizing effects on normal cells.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Research indicates that compounds with similar structures exhibit favorable ADME profiles, suggesting good bioavailability and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
